N-Isopropyl 5-nitropicolinamide
Description
N-Isopropyl 5-nitropicolinamide (CAS 1437794-85-8) is a picolinamide derivative featuring a nitro group at the 5-position of the pyridine ring and an isopropyl substituent on the amide nitrogen. This compound is part of a broader class of pyridine-based amides, often explored as enzyme inhibitors, agrochemicals, or intermediates in organic synthesis .
Properties
IUPAC Name |
5-nitro-N-propan-2-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-6(2)11-9(13)8-4-3-7(5-10-8)12(14)15/h3-6H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTDIYBNAMRKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl 5-nitropicolinamide typically involves the nitration of picolinamide followed by the introduction of the isopropyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-nitropicolinamide is then reacted with isopropylamine to form this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl 5-nitropicolinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 5-amino-N-isopropylpicolinamide.
Substitution: Formation of various substituted picolinamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-Isopropyl 5-nitropicolinamide has been explored for its potential as a therapeutic agent. Its pharmacological properties include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant inhibitory effects against various bacterial strains, suggesting its potential use in treating infections.
- Anticancer Properties : Research has shown that this compound can induce cytotoxic effects on cancer cell lines, making it a candidate for further development in oncology.
Biological Studies
The biological activities of this compound are under investigation for their implications in treating neglected tropical diseases. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
- Mechanism of Action : The interaction with specific molecular targets is facilitated by the compound's lipophilicity due to the isopropyl group, enhancing cellular uptake and efficacy.
Industrial Applications
In addition to its medicinal applications, this compound serves as a valuable building block in synthetic chemistry:
- Synthesis of Specialty Chemicals : It is utilized in producing more complex molecules and specialty chemicals used across various industries.
- Research and Development : The compound's unique properties make it an attractive candidate for developing novel therapeutic agents and materials.
Case Studies
Recent studies have provided insights into the efficacy of this compound:
-
Antimicrobial Activity Study (2024) :
- Objective : Assess effectiveness against Gram-positive and Gram-negative bacteria.
- Findings : Showed significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
-
Anticancer Activity Evaluation (2023) :
- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : Demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after treatment.
-
Inflammation Model Study (2025) :
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-Isopropyl 5-nitropicolinamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isopropyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .
Comparison with Similar Compounds
Structural Analogs: Picolinamide Derivatives
N-Isopropyl 5-nitropicolinamide belongs to a family of substituted picolinamides, including:
Key Differences :
| Compound | Substituent (Position 5) | Amide Group | Key Properties |
|---|---|---|---|
| This compound | Nitro (-NO₂) | N-Isopropyl | High hydrophobicity, potential enzyme inhibition |
| N-Isopropyl 5-bromopicolinamide | Bromo (-Br) | N-Isopropyl | Halogen-mediated cross-coupling reactivity |
| 6-Amino-5-nitropicolinonitrile | Nitro (-NO₂) | Cyano (-CN) | Increased polarity, possible nucleophilicity |
Functional Analogs: Enzyme Inhibitors
N-Isopropyl Oxamate vs. N-Propyl Oxamate
N-Isopropyl oxamate and N-propyl oxamate are lactate dehydrogenase (LDH) inhibitors. Comparative studies reveal:
- Inhibition Specificity :
Kinetic Parameters :
Inhibitor LDH-A4 (Kᵢ, mmol/L) LDH-B4 (Kᵢ, mmol/L) LDH-C4 (Kᵢ, mmol/L) N-Propyl oxamate 0.094 0.119 0.015 N-Isopropyl oxamate 0.462 0.248 0.013
The isopropyl group enhances hydrophobic interactions in LDH-C4’s active site, improving specificity despite higher Kᵢ values for other isoforms .
Implications for this compound
While direct data on this compound’s enzyme interactions are unavailable, structural parallels suggest:
- The nitro group may act as an electron-withdrawing moiety, polarizing the amide bond and enhancing binding to target enzymes.
- The isopropyl group could improve selectivity for hydrophobic binding pockets, analogous to LDH-C4 inhibition by N-isopropyl oxamate.
Agrochemical Analogs: Nitrothal-Isopropyl
Nitrothal-isopropyl (diisopropyl 5-nitroisophthalate, CAS 10552-74-6) is a nitro-containing pesticide. Key comparisons:
- Structural Differences : Nitrothal-isopropyl is a phthalate ester, whereas this compound is an amide.
- Functional Overlap : Both compounds leverage nitro groups for reactivity (e.g., redox activity, photodegradation) but differ in application. Nitrothal-isopropyl’s ester groups enhance volatility, whereas the amide in this compound may improve stability in biological systems .
Physicochemical Properties and Reactivity
- Nitro Group Effects : The nitro substituent at position 5 may reduce basicity of the pyridine nitrogen, altering solubility and electronic properties.
Biological Activity
N-Isopropyl 5-nitropicolinamide is a compound that has garnered interest for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific protein targets within cells. Research indicates that this compound may act as an inhibitor of Janus Kinases (JAKs), which are critical in cytokine signaling pathways. JAKs play a significant role in the regulation of immune responses and inflammation.
Inhibition of JAK Kinases
- JAK Pathway : JAKs phosphorylate cytokine receptors, facilitating the recruitment of Signal Transducers and Activators of Transcription (STATs) which lead to gene expression involved in immune responses.
- Therapeutic Implications : Inhibition of JAK pathways has been linked to potential treatments for autoimmune diseases and inflammatory conditions. Studies have shown that compounds targeting JAK1 and TYK2 can modulate immune activity effectively .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to animal models exhibiting signs of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Cancer Cell Cytotoxicity
Another study explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards certain types of cancer cells, leading to increased apoptosis rates compared to untreated controls. This suggests potential applications in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
